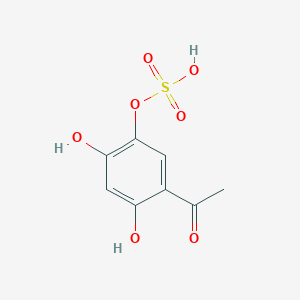

2,4-dihydroxyacetophenone-5-O-sulfate

描述

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides critical insights into the electronic environment of the compound:

- δ 2.60 (s, 3H): Methyl group adjacent to the carbonyl.

- δ 6.90–7.30 (m, 3H): Aromatic protons (H-3, H-6, and H-5).

- δ 11.80 (s, 1H): Hydroxyl proton at position 4 (exchangeable).

- δ 202.5: Carbonyl carbon (C=O).

- δ 165.2, 162.8: Oxygenated aromatic carbons (C-2 and C-4).

- δ 128.4–115.3: Aromatic carbons (C-1 to C-6).

- δ 70.1: Sulfate-linked oxygenated carbon (C-5).

The sulfate group deshields adjacent aromatic protons, shifting H-5 downfield compared to the parent compound.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals characteristic fragmentation pathways:

- Molecular ion : m/z 249.006 [M+H]⁺.

- Key fragments :

- m/z 231.995 [M+H−H₂O]⁺ (loss of water).

- m/z 152.047 [C₈H₈O₃]⁺ (cleavage of sulfate group).

- m/z 109.028 [C₆H₅O₂]⁺ (aromatic ring fragment).

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an error <2 ppm.

Comparative Analysis with Parent Compound 2,4-Dihydroxyacetophenone

Structural and spectroscopic differences highlight the impact of sulfation:

Table 2: Parent vs. sulfated derivative

Sulfation enhances hydrophilicity and alters electronic distribution, shifting NMR signals and modifying fragmentation pathways. The sulfate group also introduces a strong IR absorption band near 1240 cm⁻¹ (S=O stretch).

属性

分子式 |

C8H8O7S |

|---|---|

分子量 |

248.21 g/mol |

IUPAC 名称 |

(5-acetyl-2,4-dihydroxyphenyl) hydrogen sulfate |

InChI |

InChI=1S/C8H8O7S/c1-4(9)5-2-8(15-16(12,13)14)7(11)3-6(5)10/h2-3,10-11H,1H3,(H,12,13,14) |

InChI 键 |

CYVRFZMFCIXKPO-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC(=C(C=C1O)O)OS(=O)(=O)O |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

2,4-Dihydroxyacetophenone-5-O-sulfate is an acetophenone derivative characterized by hydroxy groups at positions 2 and 4 and a sulfooxy group at position 5. Its molecular formula is with a molecular weight of 248.21 g/mol. The compound is known for its role as a xenobiotic metabolite in humans and rats, indicating its relevance in pharmacokinetics and toxicology studies .

Medicinal Applications

1. Metabolite of Traditional Medicine:

this compound is identified as a metabolite of the Chinese medicine 'Shuangdan' granule. This herbal formulation is traditionally used for its anti-inflammatory and analgesic properties, suggesting that the sulfate derivative may contribute to the therapeutic effects observed in patients .

2. Hair Dye Usage:

Recent studies have shown a positive association between the presence of this compound and hair dye use. This indicates its potential role as a biomarker for exposure to hair dye chemicals, which can be significant for epidemiological studies on health effects related to cosmetic products .

Toxicological Research

1. Xenobiotic Metabolism:

As a xenobiotic metabolite, this compound plays a crucial role in understanding the metabolism of various compounds within the body. Its detection in urine samples highlights its utility in assessing human exposure to potential toxicants .

2. Case Study - Metabolism of Paeonol:

A study analyzing the metabolism of Paeonol in rats identified this compound as one of the primary urinary metabolites. This finding underscores the compound's significance in metabolic pathways and its potential implications for drug development and safety assessments .

Industrial Applications

1. Intermediate for Synthesis:

The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its unique functional groups allow it to participate in further chemical reactions, making it valuable for developing new therapeutic agents .

2. Cosmetic Formulations:

Due to its properties, this compound is being explored for use in cosmetic formulations, particularly those aimed at skin protection against UV radiation. Its role as an active ingredient could enhance the efficacy of sunblock products .

Data Summary Table

准备方法

Reaction Mechanism and Catalysis

The process employs a Fries rearrangement mechanism, facilitated by a proton acid catalyst such as sulfuric acid or a strongly acidic ion-exchange resin (e.g., Amberlyst 15). The reaction proceeds in two stages:

-

Acetylation : The phenolic hydroxyl groups of resorcinol react with acetic acid to form intermediate acetylated derivatives.

-

Rearrangement : The acetyl group migrates to the aromatic ring’s 2- and 4-positions, yielding 2,4-dihydroxyacetophenone.

The proton acid catalyst plays a dual role: it promotes both acetylation and rearrangement while minimizing side reactions. The use of solid acid catalysts like Amberlyst 15 offers advantages in recyclability and reduced waste generation compared to traditional Lewis acids (e.g., ZnCl₂).

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction Efficiency |

|---|---|---|

| Molar ratio (AcOH:resorcinol) | 1:1 to 8:1 | Higher ratios reduce reaction time |

| Temperature | 80–130°C | Balances reaction rate and decomposition |

| Reaction time | 10–30 hours | Ensures complete Fries rearrangement |

| Water removal | Continuous distillation | Shifts equilibrium toward product |

Example workflow (adapted from Patent Example 1):

-

Charge : 1 mol resorcinol, 7.3 mol acetic acid, and 5.5 g Amberlyst 15.

-

Heat : 124°C for 10 hours with continuous water removal via Dean-Stark trap.

-

Workup : Filter catalyst, concentrate filtrate, and precipitate product with acidified water.

The introduction of a sulfate group at the 5-position of 2,4-dihydroxyacetophenone remains less documented. However, sulfation strategies for phenolic compounds generally involve:

Direct Sulfation with Sulfur Trioxide Complexes

Sulfur trioxide (SO₃) complexes (e.g., SO₃-pyridine) in anhydrous solvents (e.g., DMF, CH₂Cl₂) enable regioselective sulfation. The 5-position’s reactivity may be enhanced by electron-donating groups (e.g., acetyl) at adjacent positions.

Hypothetical protocol :

-

Dissolve 2,4-dihydroxyacetophenone in dry DMF.

-

Add SO₃-pyridine (1.1 equiv) at 0°C.

-

Stir for 4–6 hours, then quench with ice-water.

-

Purify via recrystallization or chromatography.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dihydroxyacetophenone-5-O-sulfate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfation of 2,4-dihydroxyacetophenone using sulfur trioxide complexes or chlorosulfonic acid under controlled anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometry (1:1.2 molar ratio of substrate to sulfating agent), and solvent choice (e.g., pyridine for buffering acidity). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization via -NMR (e.g., downfield shift of the sulfated hydroxyl proton to δ 4.8–5.2 ppm) are critical .

Q. How should researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm sulfation via -NMR (C-5 carbon shifts to ~75–80 ppm due to sulfate ester formation) and -NMR.

- Mass Spectrometry : ESI-MS in negative mode should show [M–H] peaks matching the molecular ion (e.g., m/z 263 for CHOS).

- IR Spectroscopy : Look for S=O stretching vibrations at 1240–1260 cm and O-S-O asymmetric stretches at 1050–1080 cm. Always compare data with literature or computational simulations .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation of sulfation reagents. Store the compound in anhydrous conditions (desiccator) to prevent hydrolysis. Dispose of waste via approved chemical disposal programs, referencing OSHA HCS guidelines for sulfated aromatic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfated acetophenone derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, residual moisture, or tautomeric equilibria. For example, variable -NMR shifts in DMSO-d vs. CDCl can indicate hydrogen bonding. To resolve:

- Perform temperature-dependent NMR studies to identify dynamic processes.

- Use deuterated solvents with controlled pH.

- Validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What experimental strategies can elucidate the role of this compound in metabolic pathways?

- Methodological Answer : Design in vitro assays with liver microsomes or cell cultures to study phase II metabolism. Use LC-MS/MS to track sulfate conjugate formation and degradation. For in vivo relevance, employ isotopically labeled precursors (e.g., -acetophenone) in tracer studies. Compare kinetic parameters (e.g., sulfotransferase enzyme activity) with related compounds like dihydroxyphenyl-γ-valerolactone sulfates .

Q. How can researchers address low sulfation efficiency during scale-up synthesis?

- Methodological Answer : Optimize reaction scalability by:

- Switching to continuous flow reactors for better heat and mass transfer.

- Using immobilized sulfotransferase enzymes (if enzymatic synthesis is viable) to improve regioselectivity.

- Monitoring reaction progress in real-time via inline FTIR or Raman spectroscopy to detect intermediate byproducts. Adjust stoichiometry dynamically based on feedback .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies of sulfated acetophenones?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC data. Use multivariate ANOVA to account for confounding variables (pH, temperature). For omics-level data (e.g., metabolomics), employ pathway enrichment analysis (KEGG, Reactome) to identify affected biological processes. Validate findings with orthogonal assays (e.g., qPCR for sulfotransferase gene expression) .

Methodological Notes

- Data Interpretation : Always cross-reference experimental results with computational predictions (e.g., ChemDraw NMR simulations) and historical datasets from authoritative sources like The Journal of Organic Chemistry or Inorganica Chimica Acta .

- Contradiction Management : When conflicting data arise, replicate experiments under standardized conditions and include positive/negative controls (e.g., commercially available sulfated standards) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。